N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiolane ring, methoxyphenyl groups, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE likely involves multiple steps, including the formation of the thiolane ring, the introduction of methoxyphenyl groups, and the construction of the oxazole ring. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these complex structures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE may undergo various chemical reactions, including:
Oxidation: The thiolane ring may be susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: Reduction reactions could potentially modify the oxazole ring or the carbonyl groups.
Substitution: The methoxyphenyl groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring could yield sulfoxides or sulfones, while substitution reactions on the methoxyphenyl groups could introduce new functional groups.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiolane, methoxyphenyl, or oxazole derivatives. Examples could be:
- Thiolane derivatives with different substituents.
- Methoxyphenyl compounds with varying functional groups.
- Oxazole derivatives with different ring substitutions.
Uniqueness
The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H24N2O6S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24N2O6S/c1-29-19-7-3-16(4-8-19)14-25(18-11-12-32(27,28)15-18)23(26)21-13-22(31-24-21)17-5-9-20(30-2)10-6-17/h3-10,13,18H,11-12,14-15H2,1-2H3 |
InChI Key |
JCBIPSCULRSEJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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